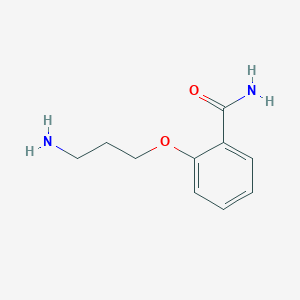

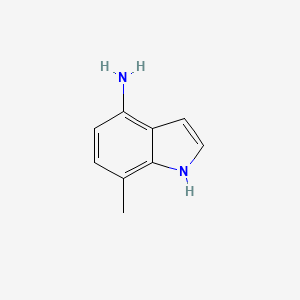

7-Methyl-1H-indol-4-amine

Overview

Description

“7-Methyl-1H-indol-4-amine” is a derivative of indole, which is a heterocyclic compound. The indole scaffold has been found in many important synthetic drug molecules and has a wide range of clinical and biological applications .

Molecular Structure Analysis

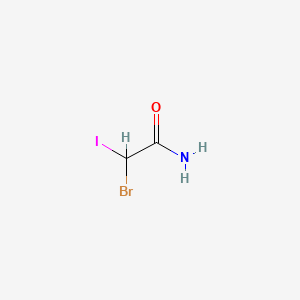

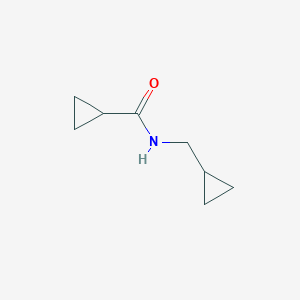

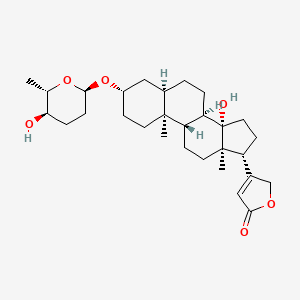

The molecular structure of “7-Methyl-1H-indol-4-amine” consists of a benzene ring fused with a five-membered nitrogen-containing pyrrole ring. The methyl group is attached to the 7th carbon atom in the indole ring .Chemical Reactions Analysis

While specific chemical reactions involving “7-Methyl-1H-indol-4-amine” are not available, indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Scientific Research Applications

Synthesis and Structural Evaluation

- Synthesis of Indole and Gramine Derivatives: Research by Kukuljan, Kranjc, and Perdih (2016) explored the synthesis of substituted indole and gramine derivatives, including 1-(5-methyl-1H-indol-6-yl)ethan-1-one. These compounds, similar in structure to 7-Methyl-1H-indol-4-amine, were analyzed using techniques like IR, NMR, and X-ray diffraction, providing insights into their molecular structures and potential applications in chemical synthesis (Kukuljan, Kranjc, & Perdih, 2016).

Amide-Based Anion Receptors

- Binding Properties of Amide-Based Anion Receptors: A study by Zieliński, Dydio, and Jurczak (2008) investigated indole-7-amine as an alternative to aniline in the construction of amide-based anion receptors. This research is significant for understanding how substitutions in indole compounds like 7-Methyl-1H-indol-4-amine can enhance anion binding and has implications for chemical sensing and molecular recognition technologies (Zieliński, Dydio, & Jurczak, 2008).

Conformationally Constrained Derivatives

- Design of Tryptophan Analogues: Horwell, Nichols, Ratcliffe, and Roberts (1994) synthesized novel 3,4-fused tryptophan analogues for use in peptide conformation studies. These derivatives, related to 7-Methyl-1H-indol-4-amine, help in understanding peptide structure and function, contributing to the field of proteomics and drug design (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Regioselective Synthesis

- Synthesis of Indole Inhibitors: Sanz, Castroviejo, Guilarte, Perez, and Fañanás (2007) developed a method for the regioselective synthesis of 4- and 7-alkoxyindoles, which are structurally related to 7-Methyl-1H-indol-4-amine. Their work has applications in the preparation of indole inhibitors of enzymes like phospholipase A2, indicating potential pharmaceutical applications (Sanz, Castroviejo, Guilarte, Perez, & Fañanás, 2007).

Antiproliferative Compounds

- Synthesis of Indole Derivatives with Anticancer Properties: Fawzy, Roaiah, Awad, Wietrzyk, Milczarek, and Soliman (2018) synthesized new heterocyclic compounds derived from 1H-indole-3-carbaldehyde, showing significant in-vitro antiproliferative activity against cancer cell lines. This research highlights the potential of indole derivatives, similar to 7-Methyl-1H-indol-4-amine, in developing new anticancer agents (Fawzy et al., 2018).

Enantioselective Synthesis

- Catalyzed Cycloaddition Reactions: Research by Cai and You (2012) explored the catalyzed cycloaddition of indoles, leading to the creation of bridged-ring indoline scaffolds. This process is important for synthesizing complex molecules with potential pharmaceutical applications, demonstrating the relevance of indole compounds in advanced organic synthesis (Cai & You, 2012).

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in a hugely diverse array of biologically significant natural compounds and have broad-spectrum biological activities . Therefore, the future directions for “7-Methyl-1H-indol-4-amine” could involve exploring its potential therapeutic applications.

properties

IUPAC Name |

7-methyl-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQNDHBUAHUCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611424 | |

| Record name | 7-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-indol-4-amine | |

CAS RN |

90868-08-9 | |

| Record name | 7-Methyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1628822.png)